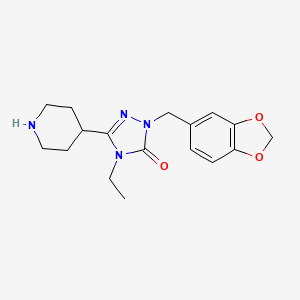
2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-ylmethyl)pyridine
Übersicht
Beschreibung
2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-ylmethyl)pyridine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a pyridine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-ylmethyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell differentiation. Additionally, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Additionally, this compound has been found to modulate the levels of various cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-ylmethyl)pyridine for lab experiments is its potent and selective anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. Additionally, this compound has been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of this compound for lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-ylmethyl)pyridine. One of the directions is to investigate the potential of this compound as a combination therapy with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Furthermore, the development of more potent and selective this compound analogs could lead to the discovery of novel anticancer agents with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-ylmethyl)pyridine has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)-5-(imidazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-21-16-8-13(17)3-4-14(16)15-5-2-12(9-19-15)10-20-7-6-18-11-20/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMSRWWLVMNWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B3814185.png)
![N-(2-methylphenyl)-N'-[(1R)-1-phenylethyl]malonamide](/img/structure/B3814188.png)
![N-[(1S*,2R*)-2-phenylcyclopropyl]-4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B3814192.png)
![7-(2-methoxyethyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3814194.png)
![N-{3-[(cyclohexylamino)carbonyl]-2-methylphenyl}-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3814199.png)
![methyl 1-{3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B3814207.png)
![2-chloro-N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3814212.png)
![N-(isoquinolin-5-ylmethyl)-N-methyl-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B3814225.png)
![N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B3814232.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3814237.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-2-(4-methyl-1,4-diazepan-1-yl)acetamide](/img/structure/B3814243.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B3814255.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B3814256.png)